6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with cyanuric chloride under controlled conditions to yield the desired triazine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl and phenyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The triazine ring structure also plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
6-chloro-9-(4-fluorobenzyl)-9H-purine: This compound has a similar benzyl group but differs in the presence of a purine ring instead of a triazine ring.
N-(4-fluorophenyl)benzamide: This compound shares the 4-fluorophenyl group but has a benzamide structure instead of a triazine ring.
4-fluorobenzyl mercaptan: This compound contains the 4-fluorobenzyl group but has a mercaptan functional group instead of a triazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-11-3-1-10(2-4-11)9-14-15(23)20-16(22-21-14)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRRTXBHBWBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.